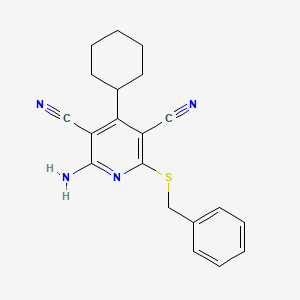

2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile

描述

属性

IUPAC Name |

2-amino-6-benzylsulfanyl-4-cyclohexylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4S/c21-11-16-18(15-9-5-2-6-10-15)17(12-22)20(24-19(16)23)25-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-10,13H2,(H2,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEPIIXZVPVKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=NC(=C2C#N)SCC3=CC=CC=C3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-cyclohexylpyridine-3,5-dicarbonitrile with benzylthiol in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in optimizing the industrial synthesis process.

化学反应分析

Types of Reactions

2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano groups can be reduced to amines under suitable conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

作用机制

The mechanism of action of 2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and benzylthio groups can form hydrogen bonds or hydrophobic interactions with enzymes or receptors, modulating their activity. The cyano groups may also participate in electron-withdrawing interactions, affecting the compound’s overall reactivity and binding affinity.

相似化合物的比较

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents at positions 4 and 6, significantly impacting physical properties and reactivity:

Key Observations:

- Melting Points: Aromatic substituents (e.g., 4-bromophenyl, nitrophenyl) correlate with higher melting points (200–260°C) due to enhanced π-π stacking and crystallinity. The cyclohexyl group in the target compound likely reduces melting points (estimated 190–210°C) due to decreased molecular rigidity .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromo) at C4 may enhance electrophilicity at the pyridine core, influencing reactivity in further derivatization .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile, and what catalysts improve yield?

- Methodology : The compound is synthesized via multicomponent reactions (MCRs) using aldehydes, malononitrile, and thiol derivatives. Borax (Na₂B₄O₇·10H₂O) is a cost-effective catalyst, achieving yields of 81–83% under reflux conditions in ethanol/water . Solvent-free methods with magnetically recoverable catalysts (e.g., Fe₃O₄-supported heteropolyacids) enhance green chemistry metrics, reducing purification steps . Carbon quantum dots with phosphorous acid tags (CQDs–N(CH₂PO₃H₂)₂) offer high catalytic efficiency (10 mg catalyst load) for indole-substituted derivatives .

Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodology :

- Spectroscopy : IR confirms nitrile (2211–2215 cm⁻¹) and amine (3328–3438 cm⁻¹) groups. ¹H/¹³C NMR identifies benzylthio (δ 4.45–4.49 ppm, singlet) and cyclohexyl proton environments (δ 1.2–2.1 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals monoclinic systems (e.g., space group P2₁/c) with Z = 4 and unit cell parameters (e.g., a = 10.8650 Å, β = 94.697°) . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯N, N–H⋯N) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives with varying substituents?

- Methodology : Discrepancies arise from electronic effects of substituents (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃). Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Computational modeling (DFT) predicts chemical shifts and validates experimental data . For crystallographic ambiguities, refine occupancy factors or consider disorder modeling in SCXRD .

Q. What strategies optimize solvent-free multicomponent reactions for scalable synthesis?

- Methodology :

- Reaction Parameters : Optimize molar ratios (e.g., aldehyde:malononitrile:thiol = 1:1.1:1) and temperature (80–100°C). Fusion conditions (neat reactions) eliminate solvents, improving atom economy .

- Catalyst Design : Use recyclable catalysts (e.g., Fe₃O₄@SiO₂-SO₃H) to reduce waste. Monitor reaction progress via TLC or in-situ FTIR .

Q. How do electronic and steric effects of substituents on the benzylthio group influence pharmacological activity?

- Methodology :

- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance cytotoxicity by increasing electrophilicity. For adenosine receptor targeting, bulky substituents (e.g., cyclopropylmethoxy) improve binding affinity .

- Activity Assays : Test derivatives in vitro (e.g., MTT assay for IC₅₀ values) and correlate with Hammett σ constants or LogP values .

Q. What are the challenges in analyzing hydrogen-bonding networks in crystalline forms?

- Methodology : SCXRD identifies primary interactions, but weak C–H⋯π or van der Waals forces require Hirshfeld surface analysis. Thermal (DSC/TGA) and solubility studies contextualize packing efficiency. Compare with related structures (e.g., 2-amino-6-(piperidin-1-yl) derivatives) to identify polymorphism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。